
UNII-WC177DTO9Q
概要
説明
R-Doxylamine, also known as Doxylamine, is a chemical compound with the molecular formula C17H22N2O. It is commonly used as an antihistamine and sedative. Doxylamine is known for its effectiveness in treating symptoms of allergies, colds, and insomnia.
科学的研究の応用
Medical Uses
Antihistamine Properties
R-Doxylamine is primarily used to alleviate symptoms associated with allergic reactions, such as sneezing, runny nose, and itchy eyes. A clinical study demonstrated that doxylamine significantly reduced scores for runny nose and sneezing compared to placebo in patients suffering from upper respiratory infections .
Insomnia Treatment
Doxylamine is also utilized as a short-term treatment for insomnia. A systematic review indicated that doxylamine showed a moderate effect size against placebo for insomnia treatment at four weeks, with a standardized mean difference of 0.47 . However, it is not recommended for chronic insomnia due to insufficient safety and efficacy data .
Nausea and Vomiting in Pregnancy
In combination with pyridoxine (vitamin B6), doxylamine is approved for treating nausea and vomiting during pregnancy. Clinical trials have shown mixed results regarding its efficacy; while some analyses indicated a slight benefit over placebo, the clinical significance remains debated .
Pharmacological Mechanisms
R-Doxylamine acts primarily as an antagonist of the histamine H1 receptor, which accounts for its antihistaminic and sedative effects. Additionally, it has anticholinergic properties due to its action on muscarinic acetylcholine receptors, which can lead to side effects such as dry mouth and sedation .
Case Studies
Case Study: Efficacy in Allergic Rhinitis
A randomized controlled trial involved 688 participants who received either doxylamine or a placebo. Results showed that those treated with doxylamine experienced significantly greater reductions in allergy symptoms (P < 0.01 for runny nose; P < 0.001 for sneezing) compared to the placebo group .
Case Study: Doxylamine Overdose
A severe case of doxylamine overdose resulted in rhabdomyolysis and acute kidney injury in a patient who ingested 30 tablets. This case highlights the potential dangers associated with high doses of doxylamine, emphasizing the need for caution in its use .
Table 1: Efficacy of Doxylamine in Allergic Rhinitis
Symptom | Doxylamine Group (n=345) | Placebo Group (n=343) | P-Value |
---|---|---|---|
Runny Nose Score | Reduced significantly | Less reduction | <0.01 |
Sneezing Score | Reduced significantly | Less reduction | <0.001 |
Table 2: Clinical Outcomes in Insomnia Treatment
Treatment | Effect Size (SMD) | Confidence Interval | Evidence Certainty |
---|---|---|---|
Doxylamine | 0.47 | 0.06 to 0.89 | Moderate |
Doxepin | 0.30 | –0.05 to 0.64 | Very Low |
Trimipramine | 0.55 | –0.11 to 1.21 | Very Low |
作用機序
Target of Action
Doxylamine, also known as UNII-WC177DTO9Q, primarily targets the histamine H1 receptors . These receptors play a crucial role in allergic reactions and are involved in the regulation of sleep-wake cycles .
Mode of Action
Doxylamine acts by competitively inhibiting histamine at H1 receptors . This means it prevents histamine from binding to these receptors, thereby reducing or eliminating the effects of histamine on target cells . It also has substantial sedative and anticholinergic effects , which contribute to its use in treating insomnia and allergy symptoms .
Biochemical Pathways
The primary biochemical pathway affected by doxylamine is the histaminergic pathway . By blocking the H1 receptors, doxylamine disrupts the normal functioning of this pathway, leading to reduced allergic responses and sedation . The exact downstream effects can vary depending on the specific context, but they generally involve a decrease in allergic symptoms and an increase in sleepiness .
Pharmacokinetics
Doxylamine exhibits an oral bioavailability of 24.7% . It is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP2C9 . The elimination half-life of doxylamine is approximately 10-12 hours , meaning that it takes this amount of time for the concentration of the drug in the body to decrease by half. It is excreted in the urine (60%) and feces (40%) .
Result of Action
The molecular and cellular effects of doxylamine’s action primarily involve the reduction of histamine-mediated responses . This can lead to a decrease in allergy symptoms, such as sneezing, runny nose, and watery eyes . Additionally, the sedative effects of doxylamine can help induce sleep in individuals suffering from insomnia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of doxylamine. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, the pH of the environment can impact the ionization state of doxylamine, potentially affecting its absorption and distribution . It’s also worth noting that certain environmental contaminants can interact with doxylamine, influencing its degradation and removal from wastewater .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Doxylamine typically involves the reaction of 2-dimethylaminoethyl chloride with 2-benzylpyridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 50-60°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of Doxylamine involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Doxylamine undergoes various chemical reactions, including:
Oxidation: Doxylamine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert Doxylamine to its corresponding amine derivatives.
Substitution: Doxylamine can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted Doxylamine compounds.
類似化合物との比較
Similar Compounds
Diphenhydramine: Another antihistamine with similar sedative properties.
Chlorpheniramine: An antihistamine used for allergy relief but with less sedative effect compared to Doxylamine.
Promethazine: An antihistamine with strong sedative and antiemetic properties.
Uniqueness
Doxylamine is unique in its combination of strong antihistamine and sedative effects, making it particularly effective for treating both allergy symptoms and insomnia. Its ability to cross the blood-brain barrier and exert central nervous system effects distinguishes it from other antihistamines that primarily act peripherally.
生物活性
R-Doxylamine, a member of the ethanolamine class of antihistamines, is primarily recognized for its use in treating allergies and as a sedative. This article explores its biological activity, including pharmacokinetics, toxicological effects, and case studies that highlight its clinical implications.
Pharmacokinetics
R-Doxylamine exhibits distinct pharmacokinetic properties that influence its therapeutic efficacy:
- Bioavailability : The oral bioavailability is approximately 24.7%, while intranasal administration yields about 70.8% .
- Peak Concentration (Tmax) : The mean time to peak plasma concentration occurs between 1.5 to 2.5 hours post-administration .
- Half-Life : The elimination half-life ranges from 10 to 12 hours, facilitating once-daily dosing in many cases .
- Metabolism : R-Doxylamine is primarily metabolized in the liver via cytochrome P450 enzymes (CYP2D6, CYP1A2, and CYP2C9), producing several metabolites including N-desmethyldoxylamine and doxylamine N-oxide .
Toxicological Effects
Research has indicated that R-Doxylamine can lead to various toxicological outcomes, particularly at high doses:
Animal Studies
A study involving Fischer 344 rats demonstrated significant adverse effects when administered high doses of doxylamine succinate:
- Survival Rates : At 104 weeks, survival rates varied from 40% to 58% in males and 56% to 69% in females depending on the dose .
- Liver Tumors : High-dose males exhibited a notable increase in hepatocellular adenomas and carcinomas (5 out of 57) compared to controls .
- Histopathological Changes : Mice exposed to doxylamine showed mild to severe cytomegaly and necrosis in the liver, indicating hepatotoxicity at elevated concentrations .
Human Case Studies
Several case reports illustrate the potential for addiction and withdrawal symptoms associated with R-Doxylamine use:
- Addiction Case : A report documented a male patient who developed dependency on doxylamine after using it continuously for five years. Withdrawal symptoms included restlessness and insomnia when attempting to reduce dosage .
- Acute Toxicity : Another case involved a patient who experienced severe rhabdomyolysis and acute liver failure after ingesting an excessive dose of doxylamine .
Clinical Applications
R-Doxylamine is commonly used for:
- Insomnia Treatment : Its sedative properties make it effective for managing sleep disorders.
- Nausea and Vomiting in Pregnancy (NVP) : Clinical trials have shown that doxylamine-pyridoxine combinations are effective for treating moderate to severe NVP .
Summary of Significant Toxicological Parameters
Study Type | Dose (mg/kg) | Liver Weight Change (%) | Survival Rate (%) | Tumor Incidence |
---|---|---|---|---|
Fischer Rat Study | 0, 500, 1000, 2000 | Males: -8.4%, Females: -22.8% | Males: 40-58%, Females: 56-69% | High dose males: 5 tumors |
B6C3F1 Mouse Study | Various PPM | Significant necrosis at high doses | Not specified | Not specified |
特性
IUPAC Name |
N,N-dimethyl-2-[(1R)-1-phenyl-1-pyridin-2-ylethoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFDWZZGGLSKEP-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391849-33-4 | |
Record name | Doxylamine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391849334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOXYLAMINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC177DTO9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。